4-Azidobutyric acid

Overview

Description

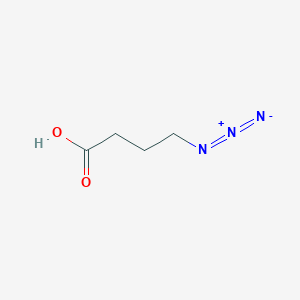

4-Azidobutyric acid is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 . It is also known by its IUPAC name, 4-azidobutanoic acid .

Molecular Structure Analysis

The InChI code for 4-Azidobutyric acid is 1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) . Its canonical SMILES structure is C(CC(=O)O)CN=[N+]=[N-] . These structures indicate the presence of an azide group (N3) and a carboxylic acid group (COOH) in the molecule .

Physical And Chemical Properties Analysis

4-Azidobutyric acid has a molecular weight of 129.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA value is 1, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 51.7 Ų .

Scientific Research Applications

Plant Regeneration and Auxin Activity

4-Phenylbutyric acid (4PBA) has shown promising applications in promoting plant regeneration. It mimics the effect of exogenous auxin, enhancing callus formation and subsequent shoot regeneration in plant tissue culture experiments. Interestingly, 4PBA specifically enhances AUXIN RESPONSE FACTOR (ARF)-dependent auxin responses in Arabidopsis. This effect does not involve histone acetylation, a common mechanism for HDAC inhibitors, suggesting a unique pathway of action. Mass spectroscopic analysis and genetic approaches revealed that 4PBA in Arabidopsis plants is converted to phenylacetic acid (PAA), a known natural auxin, independently of peroxisomal IBR3-related β-oxidation. This highlights 4PBA's potential in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).

Methane-based Biosynthesis of 4-Hydroxybutyrate

4-Hydroxybutyric acid (4-HB) is a key platform chemical with a wide range of industrial applications, including the production of 1,4-butanediol and bioplastics. A study reconstructed the 4-HB biosynthetic pathway in Methylosinus trichosporium OB3b to synthesize 4-HB from methane via the tricarboxylic acid cycle. This approach also synthesized P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer from methane, offering engineering strategies to synthesize polyhydroxyalkanoates and their monomers from methane (Nguyen & Lee, 2021).

Proteostasis and Therapeutic Effects

4-Phenylbutyric acid (4-PBA) has been extensively studied for its effects in various biological systems. It's currently used clinically to treat urea cycle disorders and is being explored for its potential as a low weight molecular weight chemical chaperone. Its properties prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. The activation of the unfolded protein response (UPR) by 4-PBA aims to restore ER and cellular proteostasis, potentially alleviating various pathologies. This review discusses the biomedical research exploring the therapeutic effects of 4-PBA in various model systems and clinical trials (Kolb et al., 2015).

Chemical Chaperone Quantification in Cell Culture Media

4-Phenylbutyric acid (4-PBA) is used as a nonspecific chemical chaperone. A Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS) method was developed to quantify 4-PBA in cell culture media, aiding in understanding its pharmacodynamics. This method is applicable in fields like neurodegeneration and cancer, offering insights into 4-PBA's absorption and adsorption kinetics in vitro (Villani et al., 2023).

Safety and Hazards

Mechanism of Action

Target of Action

4-Azidobutyric acid is a versatile compound used in various fields, including organic synthesis, fireworks industry, and medical research . .

Biochemical Pathways

In the context of medical research, it is used as a precursor for acetylcholinesterase inhibitors . These inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, these drugs increase the concentration of acetylcholine, a neurotransmitter associated with memory and learning.

Pharmacokinetics

It is known that 4-azidobutyric acid is slightly soluble in water, alcohols, and other organic solvents , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 4-Azidobutyric acid depend on its application. In the fireworks industry, it provides the necessary gas for explosions . In medical research, it can increase the concentration of acetylcholine in the brain by acting as a precursor for acetylcholinesterase inhibitors .

properties

IUPAC Name |

4-azidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGMYTXJRVPMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472997 | |

| Record name | 4-azidobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobutyric acid | |

CAS RN |

54447-68-6 | |

| Record name | 4-azidobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

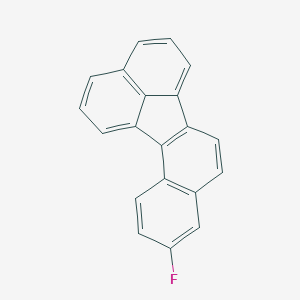

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

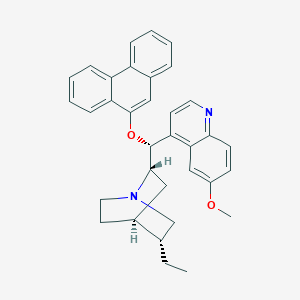

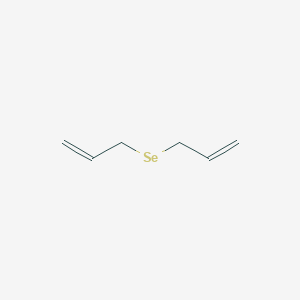

Feasible Synthetic Routes

Q & A

Q1: How was 4-azidobutyric acid utilized in the study on alkynyl ethers of dextrans?

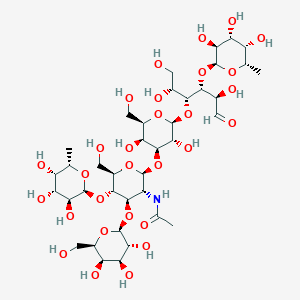

A1: The research article describes the use of 4-azidobutyric acid in a copper-catalyzed 1,3-dipolar cycloaddition reaction with pentynyl dextran (PyD) []. This reaction, also known as a "click" reaction, is highly efficient and allows for the attachment of the 4-azidobutyric acid moiety to the dextran backbone. While the specific application of the 4-azidobutyric acid conjugate wasn't detailed in this study, this functionalization strategy provides a platform for further modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)